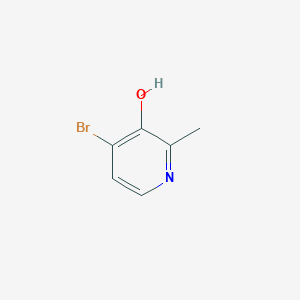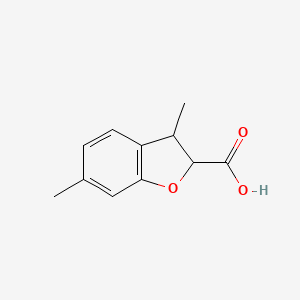
3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are widely distributed in nature and have significant applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves several key steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the formation of the dihydrobenzofuran ring can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves the use of catalytic processes to ensure high yield and purity. Proton quantum tunneling has been employed to construct benzofuran rings with fewer side reactions and higher yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been shown to inhibit certain enzymes or receptors, leading to their biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: A simpler benzofuran derivative with similar structural features.
Benzofuran: The parent compound with a wide range of biological activities.
Benzothiophene: A sulfur-containing analog with similar pharmacological properties.
Uniqueness
3,6-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 3 and 6 can affect its interaction with molecular targets and its overall stability.
Propriétés
Formule moléculaire |
C11H12O3 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3,6-dimethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-6-3-4-8-7(2)10(11(12)13)14-9(8)5-6/h3-5,7,10H,1-2H3,(H,12,13) |
Clé InChI |
ZUKWIQSZWLJEMT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC2=C1C=CC(=C2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



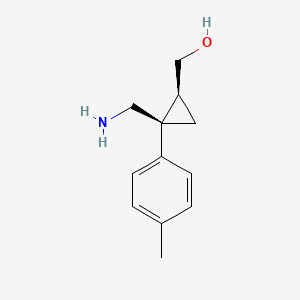
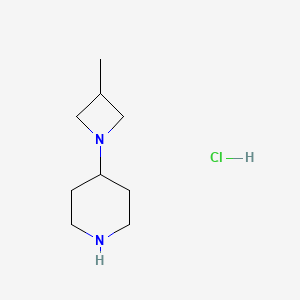

![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)


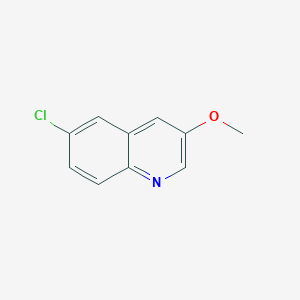
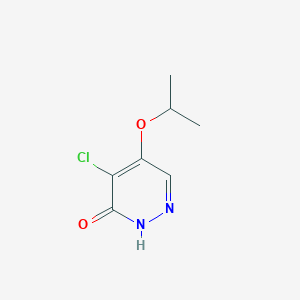
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
